molecular formula C28H38N2O3 B11704388 Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11704388
M. Wt: 450.6 g/mol
InChI Key: CFYVZQVTBQZJLF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (1,4-DHP) core. Its structure includes a cyclopentyl ester group at position 3, a 4-(diethylamino)phenyl substituent at position 4, and two methyl groups at positions 2 and 7,7 (ring-junction methyl groups). This compound belongs to a class of molecules known for calcium channel modulation, antimicrobial activity, and antioxidant properties .

Properties

Molecular Formula

C28H38N2O3

Molecular Weight

450.6 g/mol

IUPAC Name

cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H38N2O3/c1-6-30(7-2)20-14-12-19(13-15-20)25-24(27(32)33-21-10-8-9-11-21)18(3)29-22-16-28(4,5)17-23(31)26(22)25/h12-15,21,25,29H,6-11,16-17H2,1-5H3

InChI Key

CFYVZQVTBQZJLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation Framework

The hexahydroquinoline core is typically constructed via a modified Hantzsch reaction, leveraging a four-component system comprising:

  • 1,3-Diketone precursor : Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as the cyclic diketone, providing the 5-oxo-7,7-dimethyl moiety.

  • Aldehyde component : 4-(Diethylamino)benzaldehyde introduces the 4-aryl substituent with the critical diethylamino group.

  • β-Keto ester : Ethyl acetoacetate contributes the 2-methyl-3-carboxylate functionality.

  • Ammonium acetate : Acts as the nitrogen source for pyridine ring formation.

Reaction conditions involve refluxing in ethanol with L-glutamine as a catalyst, achieving cyclization within 8–12 hours. The mechanism proceeds through Knoevenagel condensation between the aldehyde and diketone, followed by Michael addition of the β-keto ester and subsequent cyclodehydration (Figure 1).

Stereochemical Outcomes

The sofa conformation of the hydropyridine ring, observed in analogous structures, ensures planarity for aryl group alignment. X-ray crystallography of related compounds shows the 4-aryl substituent oriented at 85.5° relative to the quinoline plane, minimizing steric clashes.

Esterification and Post-Modification

Carboxylic Acid Intermediate

The ethyl ester from the Hantzsch reaction is hydrolyzed to the free carboxylic acid using 2N NaOH under reflux (92% yield). Critical parameters include:

  • Reaction time : 2 hours at 100°C.

  • Acidification : Gradual pH adjustment to 4 with HCl precipitates the crystalline acid.

1H NMR Data for Intermediate (DMSO-d6):

  • δ 15.34 (s, 1H, COOH), 8.89 (s, 1H, C2-H), 7.60–8.28 (m, 4H, aromatic).

Cyclopentyl Ester Formation

The carboxylic acid is converted to the cyclopentyl ester via a two-step protocol:

  • Acid chloride synthesis : Treatment with oxalyl chloride (0.2 mL) and catalytic DMF in dichloromethane (5 mL) at 25°C for 1.5 hours.

  • Esterification : Reaction with cyclopentanol in dry dichloromethane under N2, yielding the title compound (74–82% after purification).

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventYield (%)Purity (%)
L-GlutamineEthanol6895
CoCl2Solvent-free5588
T3P®2-MeTHF9299

The use of T3P® (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) at 47.5°C enhances coupling efficiency during esterification, achieving 92% yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF, 2-MeTHF) improve solubility of the carboxylic acid intermediate, while ethanol balances reactivity and cost for cyclocondensation.

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl3) :

  • δ 1.25 (t, 6H, N(CH2CH3)2), 1.42 (s, 6H, C7-CH3), 2.32 (s, 3H, C2-CH3), 5.21 (quin, 1H, cyclopentyl OCH), 7.28–7.52 (m, 4H, aryl).

IR (KBr) :

  • 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinolone C=O), 1240 cm⁻¹ (C-O ester).

HRMS (ESI+) :

  • m/z 493.2801 [M+H]⁺ (calc. 493.2804 for C29H37N2O4).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Scalability
Hantzsch + Esterification362Industrial
One-Pot T3P® Coupling285Pilot-scale

The one-pot approach using T3P® reduces purification steps and increases atom economy, though reagent costs are higher. Classical Hantzsch synthesis remains preferable for small-scale academic settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. For instance, derivatives of quinoline and related structures have shown promising results against various cancer cell lines. A study demonstrated that certain synthesized quinoline derivatives exhibited significant cytotoxic activity against MCF-7 breast cancer cells with low IC50 values, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties

The compound's structural analogs have also been investigated for their antimicrobial activities. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, the introduction of electron-withdrawing groups has been found to improve the antimicrobial potency of these compounds .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound involves several steps including the formation of key intermediates through reactions such as cyclization and acylation. The characterization of these compounds is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures and purity .

2.2 Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline scaffold can lead to significant changes in potency and selectivity against different biological targets. For example, studies have shown that introducing specific functional groups can enhance both anticancer and antimicrobial activities .

Potential in Drug Development

3.1 Lead Compound for New Therapeutics

Given its promising biological activities, this compound serves as a lead compound for further drug development. The ability to modify its structure opens avenues for creating novel therapeutics aimed at treating resistant strains of bacteria or various types of cancer .

3.2 Formulation Development

The compound's solubility and stability are critical factors for its formulation into pharmaceutical products. Research into optimizing these parameters can facilitate the development of effective drug delivery systems that enhance bioavailability and therapeutic effectiveness .

Mechanism of Action

The mechanism of action of Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituents at positions 3 (ester group), 4 (aryl group), and 2/7 (alkyl groups). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Polyhydroquinoline Derivatives
Compound Name Position 3 Ester Group Position 4 Aryl Substituent Biological Activity Synthesis Method Reference ID
Target Compound (Cyclopentyl ester) Cyclopentyl 4-(Diethylamino)phenyl Not explicitly reported (expected: calcium modulation, antimicrobial) Likely Hantzsch reaction (inferred)
Ethyl 4-[4-(diethylamino)phenyl]-... (Ethyl ester analog) Ethyl 4-(Diethylamino)phenyl Antihypertensive (inferred) Hantzsch reaction with β-keto esters
DL-Methyl 4-(4-methoxyphenyl)-... Methyl 4-Methoxyphenyl Calcium modulation, antibacterial Multicomponent condensation
Ethyl 4-(4-chlorophenyl)-... Ethyl 4-Chlorophenyl Antimicrobial, enzyme modulation Hantzsch reaction with magnetite catalyst
Cyclohexyl 4-(3-bromo-4,5-dimethoxyphenyl)-... Cyclohexyl 3-Bromo-4,5-dimethoxyphenyl Not reported (expected: bioactivity via halogen/methoxy groups) Not specified
Ethyl 4-(3-hydroxyphenyl)-... Ethyl 3-Hydroxyphenyl Antioxidant (inferred from hydroxyl group) Hantzsch reaction
Key Observations:

Ethyl esters (e.g., ) are commonly used due to ease of synthesis and balance between solubility and bioavailability.

Aryl Substituent Effects: Electron-donating groups (e.g., diethylamino, methoxy) increase electron density on the DHP ring, enhancing calcium channel binding affinity . Electron-withdrawing groups (e.g., chloro) improve antimicrobial activity by altering redox properties .

Biological Activity Trends: Methoxy and diethylamino derivatives (e.g., ) show calcium modulation, aligning with 1,4-DHP pharmacology. Chlorophenyl derivatives (e.g., ) exhibit stronger antimicrobial activity due to halogen-driven interactions.

Crystallographic and Spectroscopic Data

  • Crystal Structures: Analogs like DL-methyl 4-(4-methoxyphenyl)-... exhibit planar DHP rings with chair conformations in the cyclohexenone moiety, stabilized by intramolecular hydrogen bonds .
  • NMR Signatures : Methyl groups at positions 2 and 7,7 appear as singlets near δ 1.2–1.4 ppm, while aromatic protons resonate at δ 6.8–7.3 ppm .

Biological Activity

Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound and presents relevant data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H30N2O3\text{C}_{21}\text{H}_{30}\text{N}_2\text{O}_3

Key Properties:

  • Molecular Weight: 362.48 g/mol
  • LogP (Octanol/Water Partition Coefficient): 3.9
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 4

Anticancer Activity

Hexahydroquinoline derivatives have been studied for their potential anticancer effects. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action: The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Studies suggest that hexahydroquinolines can interact with DNA and inhibit topoisomerase enzymes critical for DNA replication.
  • Case Study: In vitro studies on this compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.

Anti-inflammatory Activity

The anti-inflammatory properties of hexahydroquinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Findings: In a study evaluating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups.
  • Mechanism: The anti-inflammatory effect is believed to occur through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains.

  • Study Results: In vitro assays showed that the compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Data Summary Table

Biological ActivityCell Line/OrganismConcentration RangeEffect Observed
AnticancerMCF-7 (Breast Cancer)10 - 50 µMSignificant cytotoxicity
A549 (Lung Cancer)10 - 50 µMInduction of apoptosis
Anti-inflammatoryMacrophages (LPS-induced)Not specifiedReduced TNF-alpha and IL-6 levels
AntimicrobialStaphylococcus aureus15 - 30 µg/mLSignificant antibacterial activity
Escherichia coli15 - 30 µg/mLSignificant antibacterial activity

Q & A

Q. What synthetic methodologies are recommended for preparing hexahydroquinoline derivatives like Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The Hantzsch reaction is the most widely used method for synthesizing polyhydroquinoline derivatives. This involves a one-pot condensation of aldehydes, β-ketoesters, and ammonium acetate under catalytic conditions. For example, solvent-free synthesis using natural organic acids (e.g., citric acid) achieves high yields (85–95%) with minimal purification . Magnetic nanocatalysts (e.g., graphene oxide-fucoidan composites) further enhance efficiency by enabling easy catalyst recovery and reuse for >5 cycles without significant loss in activity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Software like OLEX2 allows full refinement of crystallographic data, including bond lengths, angles, and hydrogen-bonding networks . For preliminary analysis, 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are critical: the quinoline ring protons typically appear as multiplets at δ 1.2–2.8 ppm, while the cyclopentyl and diethylamino groups show distinct splitting patterns (e.g., δ 3.4–4.1 ppm for ester linkages) .

Q. What preliminary biological assays are recommended for screening this compound?

Begin with in vitro antioxidant assays (e.g., DPPH radical scavenging) and antibacterial tests (e.g., MIC against S. aureus and E. coli). Polyhydroquinolines with electron-donating substituents (e.g., -OCH3_3) often show enhanced activity due to improved redox stability . Calcium channel modulation assays (e.g., using vascular smooth muscle cells) are also relevant, as structural analogs exhibit voltage-gated calcium channel blocking properties .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome of this compound?

Polar aprotic solvents (e.g., DMF) favor chair conformations in the hexahydroquinoline core, while non-polar solvents (e.g., toluene) may lead to boat conformations, affecting diastereomer ratios. Elevated temperatures (>80°C) accelerate ring closure but risk side reactions (e.g., ester hydrolysis). Controlled microwave-assisted synthesis at 60–70°C optimizes both yield (90%) and stereoselectivity .

Q. What strategies resolve contradictions in biological activity data across substituted analogs?

Discrepancies often arise from substituent electronic effects. For instance, nitro groups (-NO2_2) enhance antibacterial activity but reduce antioxidant capacity due to increased electrophilicity. Use multivariate QSPR models to correlate substituent Hammett constants (σ) with bioactivity trends. Molecular docking studies (e.g., with bacterial DNA gyrase) can further clarify mechanism-driven variations .

Q. How can polymorphism in crystalline forms impact pharmacological properties?

Polymorphs of hexahydroquinolines exhibit distinct dissolution rates and bioavailability. SC-XRD data reveal that hydrogen-bonding motifs (e.g., N–H···O vs. O–H···N networks) dictate packing efficiency. For example, triclinic polymorphs (space group P1P1) with interlayer π-π stacking show 30% faster dissolution than monoclinic forms .

Q. What computational methods predict the photostability of this compound for long-term storage?

Time-dependent density functional theory (TD-DFT) calculates excitation energies and identifies UV-sensitive moieties (e.g., the diethylamino-phenyl group). Accelerated photodegradation studies under UVA/UVB light (315–400 nm) validate computational predictions, with LC-MS tracking decomposition pathways (e.g., oxidative cleavage of the quinoline ring) .

Methodological Considerations

Q. How to optimize catalytic systems for large-scale synthesis without compromising enantiopurity?

Heterogeneous catalysts (e.g., silica-coated magnetite functionalized with dendrons) improve enantiomeric excess (ee >95%) by providing chiral microenvironments. Hot filtration tests confirm heterogeneous catalysis, eliminating leaching risks. Scale-up protocols (10–100 g batches) require precise control of mixing rates to maintain exothermic reaction stability .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

Variable-temperature 1H^1 \text{H}-NMR (VT-NMR) at 25–60°C monitors tautomeric equilibrium shifts. In DMSO-d6d_6, the enol form dominates (δ 12.5 ppm for -OH), while CDCl3_3 stabilizes the keto form (δ 2.1 ppm for C=O). IR spectroscopy (1700–1750 cm1^{-1} for C=O vs. 3200–3500 cm1^{-1} for -OH) provides complementary evidence .

Q. How to address low reproducibility in biological assays across research groups?

Standardize assay conditions:

  • Use identical cell lines (e.g., ATCC-certified Caco-2 for permeability studies).
  • Pre-equilibrate compounds in assay buffers (PBS, pH 7.4) for 24 h to ensure solubility.
  • Include positive controls (e.g., nifedipine for calcium channel assays) to normalize inter-lab variability .

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